molecular formula C8H9BrO B151358 (3-(Bromomethyl)phenyl)methanol CAS No. 82072-22-8

(3-(Bromomethyl)phenyl)methanol

Cat. No.: B151358
CAS No.: 82072-22-8
M. Wt: 201.06 g/mol
InChI Key: JQZKOBFRLUVZLO-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a colorless to pale yellow liquid or solid, depending on the temperature. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(Bromomethyl)phenyl)methanol is typically synthesized through the bromination of benzyl alcohol. The reaction involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors to ensure better control over reaction parameters and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

(3-(Bromomethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Bromomethyl)phenyl)methanol is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.

    Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Bromomethyl)phenyl)methanol
  • (2-(Bromomethyl)phenyl)methanol
  • Benzyl bromide

Uniqueness

(3-(Bromomethyl)phenyl)methanol is unique due to the position of the bromomethyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

[3-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZKOBFRLUVZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597564
Record name [3-(Bromomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82072-22-8
Record name [3-(Bromomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of methyl 3-(bromomethyl)benzoate (10.0 g) in toluene (100 mL) was added a 1.5 M solution (100 mL) of diisobutylaluminum hydride in toluene at 0° C., and the mixture was stirred at 0° C. for 1 hr. To the reaction mixture was added methanol at 0° C., and the resulting white precipitate was filtered off. The solvent in the filtrate was evaporated under reduced pressure to give a crude product of the title compound (8.83 g) as a colorless oil. This compound was used for the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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